2-Amino-4-chloronicotinic acid

Catalog No.
S696391
CAS No.
605661-83-4
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloronicotinic acid

CAS Number

605661-83-4

Product Name

2-Amino-4-chloronicotinic acid

IUPAC Name

2-amino-4-chloropyridine-3-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

MLPOLUVNNXZDCD-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Cl)C(=O)O)N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)N

While the compound can be found in various chemical databases like PubChem [], these resources primarily focus on its chemical structure, properties, and safety information.

Potential Research Areas

Given the structural similarity of 2-Amino-4-chloronicotinic acid to nicotinic acid, a crucial molecule in cellular metabolism, it is possible that researchers might be investigating its potential applications in areas related to:

  • Enzyme inhibition: Understanding how the compound interacts with enzymes involved in various metabolic pathways could lead to insights into disease mechanisms and drug development [].
  • Ligand design: The molecule's structure could be used as a starting point for designing new ligands that bind to specific targets of interest in biological systems [].
  • Material science: The unique properties of the molecule might be explored for potential applications in material science, such as the development of novel functional materials [].

2-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C₆H₅ClN₂O₂. It is a derivative of nicotinic acid, characterized by the presence of an amino group and a chlorine atom attached to the pyridine ring. This compound is known for its diverse applications in medicinal chemistry and biological research, particularly due to its structural similarities to other biologically active compounds.

Due to the lack of research, the mechanism of action of 2-A-4-Cl-nicotinic acid remains unknown. However, based on its structural similarity to nicotinic acid, it might possess similar properties but with potential modifications due to the presence of the chlorine and amino groups. Nicotinic acid acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital molecule involved in energy metabolism and cellular signaling []. 2-A-4-Cl-nicotinic acid could potentially interact with similar pathways, but further research is needed for confirmation.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Oxidation and Reduction Reactions: Although less common, this compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

  • Substitution Reactions: Often involve amines or other nucleophiles.
  • Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.

Major Products

The products formed from these reactions depend on the specific reagents used. For example, reacting 2-amino-4-chloronicotinic acid with aniline can yield 2-(Phenylamino)pyridine-3-carboxylic acid.

2-Amino-4-chloronicotinic acid has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Research indicates that this compound may exhibit activity against various pathogens.
  • Anticancer Properties: It has shown promise in influencing cancer cell metabolism and progression, potentially impacting tumor growth and immune evasion .

The molecular mechanism often involves binding interactions with enzymes and biomolecules, leading to modulation of their activities and changes in gene expression.

Synthetic Routes

Several methods exist for synthesizing 2-amino-4-chloronicotinic acid:

  • Amination of 2-Chloronicotinic Acid: This common approach employs amines as reactants, typically catalyzed by bases such as potassium carbonate. The reaction is often performed in water, making it environmentally friendly.
  • Chlorination of Nicotinic Acid: This method may involve chlorination followed by amination, often carried out in continuous flow reactors for industrial applications .

Industrial Production

In industrial settings, scalable methods are preferred to ensure consistent quality and yield. Continuous flow reactors are commonly used to optimize production processes .

2-Amino-4-chloronicotinic acid finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex therapeutic agents.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Biological Research: Its potential biological activities make it a subject of interest for further studies in medicinal chemistry.

The interactions of 2-amino-4-chloronicotinic acid with biomolecules have been extensively studied. It has been shown to influence enzyme activity by binding to active sites, thereby modulating catalytic functions. These interactions can affect cellular signaling pathways and gene expression, highlighting its significance in biochemical research .

Several compounds share structural features with 2-amino-4-chloronicotinic acid. Here are some notable examples:

Compound NameSimilarityKey Features
6-Amino-4-chloronicotinic acid0.95Similar amino group; potential biological activity
4-Chloro-6-methylnicotinic acid0.83Contains a methyl group; different biological properties
Methyl 6-amino-4-chloronicotinate0.95Methyl ester derivative; used in pharmaceutical applications
6-Amino-4-methylnicotinic acid0.76Contains a methyl group; distinct biological effects
4-Chloro-6-hydroxynicotinic acid0.82Hydroxyl group addition; different reactivity

These compounds illustrate the structural diversity within this chemical family while highlighting the unique features of 2-amino-4-chloronicotinic acid that may contribute to its distinct biological activities and applications .

XLogP3

1.2

Wikipedia

2-Amino-4-chloropyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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